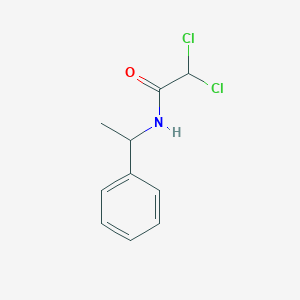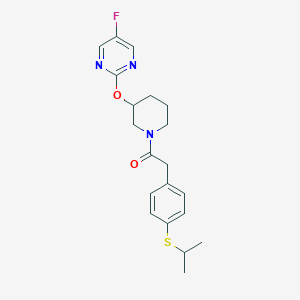
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C20H24FN3O2S and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds with structural similarities have been synthesized using advanced techniques, such as click chemistry and microwave-assisted synthesis. These methods are crucial for developing new chemical entities with potential biological activities. For example, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, characterized by IR, NMR, and MS studies, emphasizing the importance of thorough characterization in understanding compound properties (Govindhan et al., 2017).
Molecular Docking and Biological Activity
- Molecular docking studies are instrumental in predicting the interaction between synthesized compounds and biological targets. Such studies can elucidate the potential of new molecules in various therapeutic areas, including their pharmacokinetic nature for further biological applications. The work by Govindhan et al. highlights the use of molecular docking to evaluate the binding of new molecules to carrier proteins, providing insights into their potential biological activities (Govindhan et al., 2017).
Antimicrobial and Antibacterial Activities
- Research has also focused on assessing the antimicrobial and antibacterial activities of newly synthesized compounds. Merugu, Ramesh, and Sreenivasulu (2010) synthesized a series of compounds and evaluated their antibacterial activity, highlighting the significance of novel chemical entities in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Potential
- The quest for new anticancer agents has led to the synthesis and testing of compounds for their ability to inhibit the growth of cancer cells. The synthesis of fluorobenzo[b]pyran derivatives and their evaluation against human cancer cell lines exemplify the ongoing research efforts in identifying potential anticancer compounds (Hammam et al., 2005).
Synthesis Techniques and Applications
- The development of novel synthesis techniques, such as dipolar cycloaddition reactions, to access structurally complex and biologically relevant molecules is a key area of research. These techniques not only expand the chemical space but also provide new avenues for the discovery of compounds with therapeutic potential (Chrovian et al., 2018).
Propriétés
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-14(2)27-18-7-5-15(6-8-18)10-19(25)24-9-3-4-17(13-24)26-20-22-11-16(21)12-23-20/h5-8,11-12,14,17H,3-4,9-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIMEEIGFDVRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391303.png)
![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)
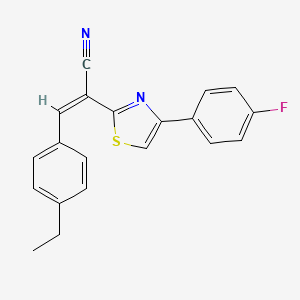
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2391311.png)
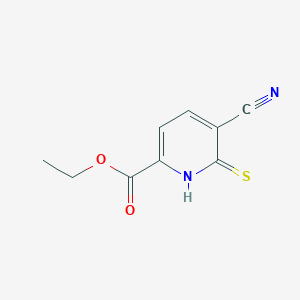
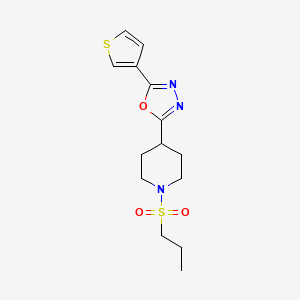
![(E)-4-(Dimethylamino)-N-[(3-methyl-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2391316.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2391317.png)
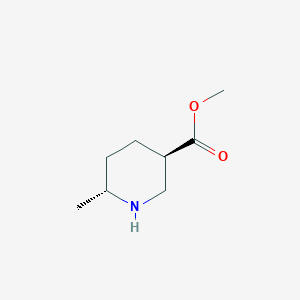
![Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391322.png)
![1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2391323.png)
